molecular formula C7H15ClS B1655721 1-[(2-Chloroethyl)sulfanyl]pentane CAS No. 41256-14-8

1-[(2-Chloroethyl)sulfanyl]pentane

Cat. No. B1655721
CAS RN: 41256-14-8
M. Wt: 166.71 g/mol
InChI Key: PHNOYPOLUCHZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(2-Chloroethyl)sulfanyl]pentane” is a chemical compound that is related to sulfur mustards . Sulfur mustards are a class of compounds that contain the chemical structure S(CH2CH2X)2, where X can be Cl or Br . These compounds are potent alkylating agents .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic addition reactions . For instance, benzene adds hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts .


Molecular Structure Analysis

The molecular structure of “1-[(2-Chloroethyl)sulfanyl]pentane” consists of a pentane chain with a (2-chloroethyl)sulfanyl group attached to one of the carbon atoms . The molecular weight of this compound is 166.71 .


Chemical Reactions Analysis

As a sulfur mustard, “1-[(2-Chloroethyl)sulfanyl]pentane” can participate in various chemical reactions . Sulfur mustards are known to be potent alkylating agents .

Scientific Research Applications

Synthesis and Antimicrobial Properties

  • Synthesis and Antimicrobial Testing

    Derivatives of 1-[(2-Chloroethyl)sulfanyl]pentane have been synthesized and tested for their antimicrobial properties. For example, 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were prepared and evaluated as antimicrobial additives in lubricating oils and as antiseptics against bacteria and fungi (Dzhafarov et al., 2010).

  • Properties of Aminomethoxy Derivatives

    Similarly, new aminomethoxy derivatives of 1-(butylsulfanyl)pentane have been synthesized and their structures studied. These compounds were also tested as antimicrobial additives and aseptic agents (Mamedbeyli et al., 2017).

Chemical Reactions and Synthesis

  • Tricyclo[2.1.0.01,3]pentane Formation

    In a study exploring the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium, tricyclo[2.1.0.01,3]pentane, an isomer of [1.1.1]propellane, was formed as an intermediate. This compound could be trapped with phenylthiol, demonstrating its potential in complex chemical synthesis (Wiberg et al., 1993).

  • Synthesis of Pyrazoles and Sulphenylation

    A metal-free iodine-catalyzed synthesis of fully substituted pyrazoles and their sulphenylation was achieved. This process allowed the formation of one C-S and two C-N bonds, highlighting the versatility of sulfur-containing compounds in organic synthesis (Sun et al., 2015).

Material Science Applications

  • Adsorption and Reaction Studies

    The noncatalytic destructive adsorption of (2-chloroethyl)ethyl sulfide on nanocrystalline magnesium oxide was studied, showing significant effects of different solvents on the reaction chemistry. This research has implications for material science, particularly in the field of chemical adsorption and reactivity (Narske et al., 2002).

  • Actuator Development

    The addition of 1-pentanol as a co-surfactant in the polymerization of polypyrrole films doped with dodecyl benzene sulfonate was shown to increase the reversible linear strain, demonstrating its potential in developing advanced polymer actuators (Bay et al., 2002).

Mechanism of Action

The mechanism of action of sulfur mustards involves their ability to alkylate other compounds . This alkylation can interfere with several biological processes .

properties

IUPAC Name

1-(2-chloroethylsulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClS/c1-2-3-4-6-9-7-5-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNOYPOLUCHZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482845
Record name 1-[(2-Chloroethyl)sulfanyl]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloroethyl)sulfanyl]pentane

CAS RN

41256-14-8
Record name 1-[(2-Chloroethyl)sulfanyl]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Chloroethyl)sulfanyl]pentane
Reactant of Route 2
Reactant of Route 2
1-[(2-Chloroethyl)sulfanyl]pentane
Reactant of Route 3
1-[(2-Chloroethyl)sulfanyl]pentane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(2-Chloroethyl)sulfanyl]pentane
Reactant of Route 5
Reactant of Route 5
1-[(2-Chloroethyl)sulfanyl]pentane
Reactant of Route 6
Reactant of Route 6
1-[(2-Chloroethyl)sulfanyl]pentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.